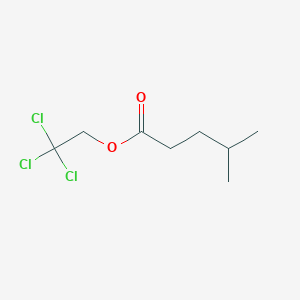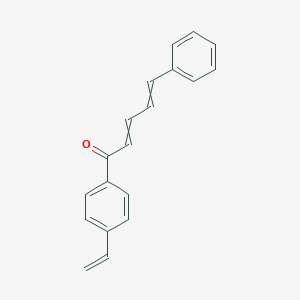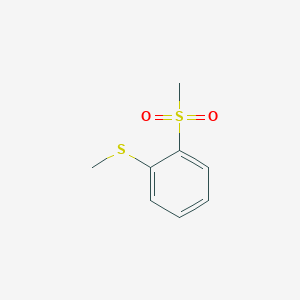
Benzene, 1-bromo-3-(trifluoroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-3-(trifluoroethenyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a trifluoroethenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-(trifluoroethenyl)- typically involves the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The trifluoroethenyl group can be introduced via various methods, including the use of trifluoromethylation reagents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and trifluoromethylation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-3-(trifluoroethenyl)- undergoes electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents under appropriate conditions.
Addition Reactions: The trifluoroethenyl group can participate in addition reactions, such as Diels-Alder reactions, forming complex cyclic structures.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Addition Reactions: Reagents like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) are used for Diels-Alder reactions.
Major Products:
Substitution Products: Various substituted benzene derivatives depending on the substituent introduced.
Addition Products: Complex cyclic compounds formed through Diels-Alder reactions.
Scientific Research Applications
Benzene, 1-bromo-3-(trifluoroethenyl)- finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through electrophilic aromatic substitution and addition reactions. The bromine atom and trifluoroethenyl group influence the reactivity of the benzene ring, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Benzene, 1-bromo-3-(trifluoromethyl)-: Similar in structure but with a trifluoromethyl group instead of a trifluoroethenyl group.
Benzene, 1-bromo-3-(trifluoromethoxy)-: Contains a trifluoromethoxy group, leading to different reactivity and applications.
Properties
CAS No. |
58174-57-5 |
|---|---|
Molecular Formula |
C8H4BrF3 |
Molecular Weight |
237.02 g/mol |
IUPAC Name |
1-bromo-3-(1,2,2-trifluoroethenyl)benzene |
InChI |
InChI=1S/C8H4BrF3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H |
InChI Key |
DHDQPMJHWWXTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)





![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

